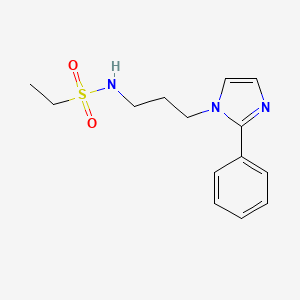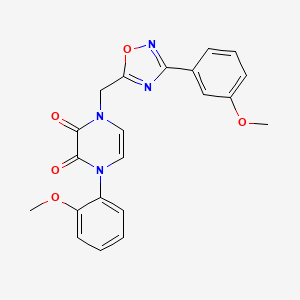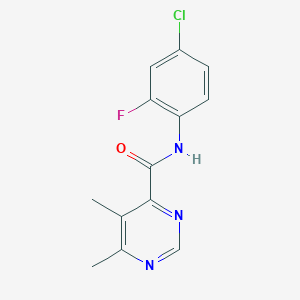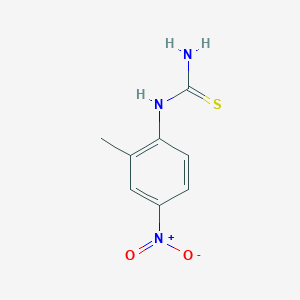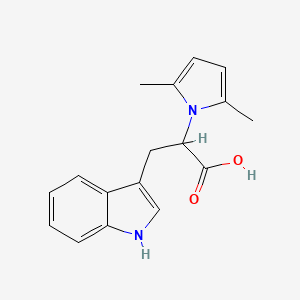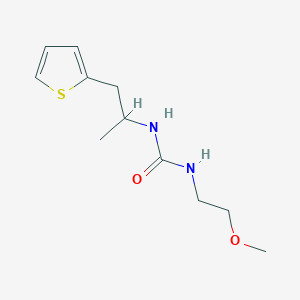
1-(2-Methoxyethyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxyethyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea is a chemical compound that belongs to the class of urea derivatives. It has been extensively studied for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea involves the inhibition of various enzymes and signaling pathways that are involved in cancer cell proliferation and inflammation. It has been shown to inhibit the activity of PI3K/Akt/mTOR and MAPK/ERK signaling pathways, which are known to be overactive in cancer cells. It also inhibits the activity of COX-2 and iNOS enzymes, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
1-(2-Methoxyethyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis and cell cycle arrest in cancer cells, leading to their death. It also reduces the production of inflammatory mediators such as cytokines and chemokines, leading to a reduction in inflammation. Additionally, it exhibits antioxidant activity, which protects cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(2-Methoxyethyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea in lab experiments is its potent anticancer and anti-inflammatory activity. It also exhibits good solubility in various solvents, making it easy to work with. However, one of the limitations of using this compound is its low stability, which requires careful handling and storage.
Future Directions
There are several future directions for the research on 1-(2-Methoxyethyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea. One of the directions is to investigate its potential applications in other diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to optimize its synthesis method to improve its yield and stability. Additionally, further studies are needed to elucidate its mechanism of action and to develop more potent analogs with improved activity.
Conclusion:
In conclusion, 1-(2-Methoxyethyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea is a promising compound with potential applications in scientific research. It exhibits potent anticancer and anti-inflammatory activity and possesses various biochemical and physiological effects. Despite its limitations, it offers several advantages for lab experiments. Further research is needed to explore its full potential and to develop more potent analogs.
Synthesis Methods
The synthesis of 1-(2-Methoxyethyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea involves the reaction of 1-(thiophen-2-yl)propan-2-amine and 2-methoxyethyl isocyanate. The reaction is carried out in the presence of a catalyst under controlled temperature and pressure conditions. The final product is obtained after purification and characterization using various analytical techniques such as NMR, IR, and mass spectrometry.
Scientific Research Applications
1-(2-Methoxyethyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea has been extensively studied for its potential applications in scientific research. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It also possesses anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
properties
IUPAC Name |
1-(2-methoxyethyl)-3-(1-thiophen-2-ylpropan-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2S/c1-9(8-10-4-3-7-16-10)13-11(14)12-5-6-15-2/h3-4,7,9H,5-6,8H2,1-2H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULTNTHKCGAMFBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CS1)NC(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyethyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

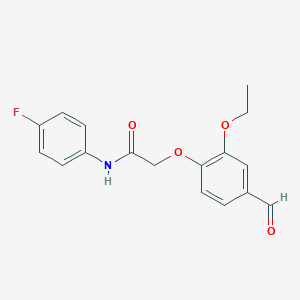
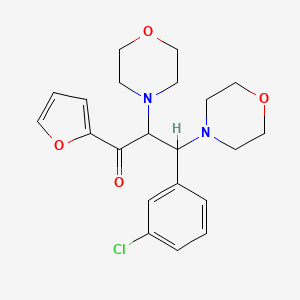


![4-Fluoro-2-methyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide](/img/structure/B2730905.png)
![3-(4-Ethylphenyl)-1-[(3-nitrophenyl)methyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione](/img/structure/B2730907.png)
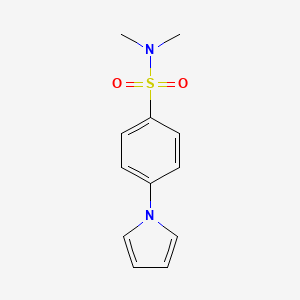
![3-[3-(Trifluoromethyl)phenoxy]propyl 3-(trifluoromethyl)phenyl ether](/img/structure/B2730912.png)

